N,N'-双(2-氯乙基)-1H-咪唑-4,5-二甲酰胺

描述

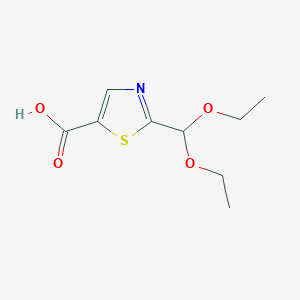

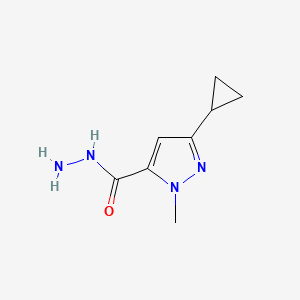

“N,N’-Bis(2-chloroethyl)-1H-imidazole-4,5-dicarboxamide” is a complex organic compound. Based on its name, it likely contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . The “bis(2-chloroethyl)” part suggests the presence of two 2-chloroethyl groups, which are often seen in alkylating agents used in chemotherapy .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the imidazole ring and the two 2-chloroethyl groups. These groups could be attached to the imidazole ring in various ways, leading to different possible isomers .

Chemical Reactions Analysis

As an organic compound containing a reactive imidazole ring and 2-chloroethyl groups, this compound could potentially participate in a variety of chemical reactions. It might act as an alkylating agent, similar to other compounds with 2-chloroethyl groups .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the presence and position of the imidazole ring and the 2-chloroethyl groups .

科学研究应用

抗肿瘤活性

N,N'-双(2-氯乙基)-1H-咪唑-4,5-二甲酰胺及其衍生物被探索用于抗肿瘤特性。咪唑及其相关结构的双(2-氯乙基)氨基衍生物正被研究其作为抗肿瘤药物的潜力。其中一些化合物已成功通过临床前测试阶段,表明它们在癌症治疗中的潜力 (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009)。

用氨基酸合成双(咪唑-4,5-二甲酰胺)

已经对使用氨基酸酯合成对称双(咪唑-4,5-二甲酰胺)进行了研究。这些化合物称为双-I45DC,涉及氨基酸酯的化学计量控制和使用二胺与酰基咪唑键反应,从而形成双-I45DC。该合成方法揭示了这些化合物在各个领域的化学多功能性和潜在应用 (Wiznycia, Rush, & Baures, 2004)。

新型氟化聚酰胺的开发

该化合物已被用于含有四苯基咪唑部分的新型氟化聚酰胺的合成中。这些聚酰胺表现出无定形结构、低吸湿性、良好的热稳定性和强的紫外可见光吸收,表明它们在具有特定光学性质的高性能材料中具有潜在用途 (Chen, Wei, Liu, Liu, & Sheng, 2021)。

重金属离子吸附

基于咪唑的聚酰胺和聚酰亚胺已被合成并测试用于重金属离子吸附。这些材料表现出良好的溶解性、高热稳定性以及从水溶液中去除重金属离子(如 Co2+、Cr3+、Cd2+、Hg2+ 和 Pb2+)的能力。这突出了它们在环境修复和污染控制中的潜在应用 (Soleimani, Taghavi, & Ghaemy, 2017)。

作用机制

Target of Action

N,N’-Bis(2-chloroethyl)-1H-imidazole-4,5-dicarboxamide, also known as 4-N,5-N-bis(2-chloroethyl)-1H-imidazole-4,5-dicarboxamide, is a member of the nitrosoureas, a large and extensively studied family of antitumor agents . The primary targets of this compound are rapidly dividing cancer cells . It disrupts DNA synthesis, making it particularly effective against these cells .

Mode of Action

The compound interacts with its targets by causing DNA damage. It forms DNA-DNA cross-links as well as 2-chloroethylated and 2-hydroxyethylated adducts . The N-7-position of guanine is the predominantly alkylated site . This DNA damage disrupts the normal functioning of the cancer cells, leading to their death .

Biochemical Pathways

The affected biochemical pathways primarily involve DNA replication and transcription. The DNA damage caused by N,N’-Bis(2-chloroethyl)-1H-imidazole-4,5-dicarboxamide prevents the normal replication and transcription processes, disrupting the cell cycle . This leads to downstream effects such as cell cycle arrest or initiation of apoptosis (programmed cell death) .

Pharmacokinetics

The pharmacokinetics of N,N’-Bis(2-chloroethyl)-1H-imidazole-4,5-dicarboxamide involves its absorption, distribution, metabolism, and excretion (ADME). It’s worth noting that nitrosoureas, the family of compounds to which it belongs, are known to cross the blood-brain barrier at therapeutically effective concentrations .

Result of Action

The molecular and cellular effects of N,N’-Bis(2-chloroethyl)-1H-imidazole-4,5-dicarboxamide’s action include DNA damage, disruption of the cell cycle, and initiation of apoptosis . These effects lead to the death of the cancer cells, thereby inhibiting tumor growth .

Action Environment

The action, efficacy, and stability of N,N’-Bis(2-chloroethyl)-1H-imidazole-4,5-dicarboxamide can be influenced by various environmental factors. For instance, in a polar environment, tris(2-chloroethyl)amine, a related compound, undergoes isomerization when forming N,N-bis(2-chloroethyl)aziridinium cation as a reactive intermediate . .

安全和危害

属性

IUPAC Name |

4-N,5-N-bis(2-chloroethyl)-1H-imidazole-4,5-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12Cl2N4O2/c10-1-3-12-8(16)6-7(15-5-14-6)9(17)13-4-2-11/h5H,1-4H2,(H,12,16)(H,13,17)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYADQBGPEOZCOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(N1)C(=O)NCCCl)C(=O)NCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Cl2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N'-Bis(2-chloroethyl)-1H-imidazole-4,5-dicarboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-Butyl 2-(Iodomethyl)-1,7-Dioxa-10-Azaspiro[4.6]Undecane-10-Carboxylate](/img/structure/B1449412.png)

![6-Fluoro-8-methylimidazo[1,5-a]pyridine](/img/structure/B1449424.png)

![4-Chloro-7-fluoro-1H-benzo[d]imidazol-2-amine](/img/structure/B1449427.png)